molecular formula C11H16N2O4 B8321966 (RS)-2-(2-hydroxyethylamino)-1-(3-methyl-4-nitrophenyl)ethanol

(RS)-2-(2-hydroxyethylamino)-1-(3-methyl-4-nitrophenyl)ethanol

Cat. No.: B8321966
M. Wt: 240.26 g/mol
InChI Key: QOUOQTJILTVNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-2-(2-hydroxyethylamino)-1-(3-methyl-4-nitrophenyl)ethanol is a useful research compound. Its molecular formula is C11H16N2O4 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

2-(2-hydroxyethylamino)-1-(3-methyl-4-nitrophenyl)ethanol

InChI

InChI=1S/C11H16N2O4/c1-8-6-9(2-3-10(8)13(16)17)11(15)7-12-4-5-14/h2-3,6,11-12,14-15H,4-5,7H2,1H3

InChI Key

QOUOQTJILTVNBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CNCCO)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of (RS)-2-(3-methyl-4-nitrophenyl)oxirane (4.63 g) in THF (15 ml) was added 2-aminoethanol (15.5 ml) and the mixture was stirred at room temperature overnight. The reaction mixture was then poured into EtOAc/THF (1:1) and extracted with saturated brine. The organic layer was dried over Na2SO4 and concentrated in vacuo to afford (RS)-2-(2-hydroxyethylamino)-1-(3-methyl-4-nitrophenyl)ethanol (6.84 g, quant.) as a brown oil which was used in the next step without further purification. MS (ISP): 241.1 ([M+H]+).
Name
(RS)-2-(3-methyl-4-nitrophenyl)oxirane
Quantity
4.63 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
EtOAc THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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